Sulfacombin

Description

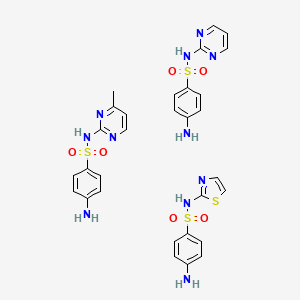

Sulfacombin is a sulfonamide-class compound primarily used in pharmaceutical and industrial applications. It is characterized by its sulfonamide functional group (-SO₂-NH₂), which confers antimicrobial properties. This compound has been studied extensively for its toxicity profile, with an oral LD50 of 3200 mg/kg in rats, indicating moderate acute toxicity . However, it is classified as a suspected carcinogen, necessitating cautious handling and regulatory oversight . Analytical methods such as thin-layer chromatography (TLC) with chloroform-methanol (100:10) or chloroform-water (100:1) solvents have been employed to detect this compound in commercial preparations at concentrations as low as 0.25 µg .

Propriétés

Numéro CAS |

58098-08-1 |

|---|---|

Formule moléculaire |

C30H31N11O6S4 |

Poids moléculaire |

769.9 g/mol |

Nom IUPAC |

4-amino-N-(4-methylpyrimidin-2-yl)benzenesulfonamide;4-amino-N-pyrimidin-2-ylbenzenesulfonamide;4-amino-N-(1,3-thiazol-2-yl)benzenesulfonamide |

InChI |

InChI=1S/C11H12N4O2S.C10H10N4O2S.C9H9N3O2S2/c1-8-6-7-13-11(14-8)15-18(16,17)10-4-2-9(12)3-5-10;11-8-2-4-9(5-3-8)17(15,16)14-10-12-6-1-7-13-10;10-7-1-3-8(4-2-7)16(13,14)12-9-11-5-6-15-9/h2-7H,12H2,1H3,(H,13,14,15);1-7H,11H2,(H,12,13,14);1-6H,10H2,(H,11,12) |

Clé InChI |

VBMWVDNFZDYXQT-UHFFFAOYSA-N |

SMILES |

CC1=NC(=NC=C1)NS(=O)(=O)C2=CC=C(C=C2)N.C1=CN=C(N=C1)NS(=O)(=O)C2=CC=C(C=C2)N.C1=CC(=CC=C1N)S(=O)(=O)NC2=NC=CS2 |

SMILES canonique |

CC1=NC(=NC=C1)NS(=O)(=O)C2=CC=C(C=C2)N.C1=CN=C(N=C1)NS(=O)(=O)C2=CC=C(C=C2)N.C1=CC(=CC=C1N)S(=O)(=O)NC2=NC=CS2 |

Synonymes |

trisulfon |

Origine du produit |

United States |

Comparaison Avec Des Composés Similaires

Table 1: Comparative Toxicity and Properties of this compound and Analogues

Key Findings:

Toxicity: Sulfadiazine Silver Salt exhibits higher acute toxicity (LD50 = 735 mg/kg) compared to this compound (LD50 = 3200 mg/kg), likely due to its silver component, which enhances reactivity . Sulfabenzamide shows intermediate toxicity (LD50 = 1680 mg/kg) but lacks carcinogenic or teratogenic alerts .

Functional Differences: Sulfadiazine Silver Salt is used topically for wound care, leveraging silver’s antimicrobial properties, whereas this compound and Sulfabenzamide are systemic antimicrobials .

Analytical Methods: TLC with chloroform-methanol solvents effectively separates this compound from other sulfonamides, enabling precise identification in pharmaceutical mixtures .

Research and Regulatory Considerations

- Carcinogenicity Concerns: this compound’s suspected carcinogenicity contrasts with Sulfadiazine Silver Salt’s teratogenicity, highlighting divergent regulatory requirements for occupational exposure and disposal .

- Detection Limits : Advanced chromatographic techniques (e.g., TLC) ensure reliable quantification of this compound in formulations, critical for quality control .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.